molecular formula C13H12FN5O2 B15121018 4-{[1-(5-Fluoropyrimidin-4-yl)azetidin-3-yl]oxy}pyridine-2-carboxamide

4-{[1-(5-Fluoropyrimidin-4-yl)azetidin-3-yl]oxy}pyridine-2-carboxamide

Cat. No.: B15121018
M. Wt: 289.26 g/mol
InChI Key: CUTBIYPGUZNGSI-UHFFFAOYSA-N
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Description

4-{[1-(5-Fluoropyrimidin-4-yl)azetidin-3-yl]oxy}pyridine-2-carboxamide is a complex organic compound that features a pyridine ring, a fluoropyrimidine moiety, and an azetidine ring. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[1-(5-Fluoropyrimidin-4-yl)azetidin-3-yl]oxy}pyridine-2-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through a cyclization reaction involving an appropriate amine and a halogenated precursor.

    Introduction of the Fluoropyrimidine Moiety: The fluoropyrimidine group is introduced via a nucleophilic substitution reaction, where a fluorinated pyrimidine derivative reacts with the azetidine intermediate.

    Coupling with Pyridine-2-carboxamide: The final step involves coupling the fluoropyrimidine-azetidine intermediate with pyridine-2-carboxamide using a suitable coupling reagent, such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

4-{[1-(5-Fluoropyrimidin-4-yl)azetidin-3-yl]oxy}pyridine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the fluoropyrimidine moiety, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Nucleophiles such as amines, thiols, or alkoxides

Major Products Formed

    Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced derivatives with hydrogenated functional groups.

    Substitution: Formation of substituted derivatives with new functional groups replacing the fluorine atom.

Scientific Research Applications

4-{[1-(5-Fluoropyrimidin-4-yl)azetidin-3-yl]oxy}pyridine-2-carboxamide has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anticancer, antiviral, and antimicrobial activities.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 4-{[1-(5-Fluoropyrimidin-4-yl)azetidin-3-yl]oxy}pyridine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoropyrimidine moiety can mimic natural nucleotides, allowing the compound to inhibit nucleotide-processing enzymes. The azetidine ring may enhance binding affinity and specificity to the target proteins, leading to the modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

    5-Fluorouracil: A fluoropyrimidine used as an anticancer agent.

    Capecitabine: An oral prodrug of 5-fluorouracil.

    Tegafur: Another prodrug of 5-fluorouracil used in cancer treatment.

Uniqueness

4-{[1-(5-Fluoropyrimidin-4-yl)azetidin-3-yl]oxy}pyridine-2-carboxamide is unique due to its combination of a fluoropyrimidine moiety with an azetidine ring and a pyridine-2-carboxamide group. This unique structure may confer distinct biological activities and pharmacokinetic properties compared to other fluoropyrimidine-based compounds.

Properties

Molecular Formula

C13H12FN5O2

Molecular Weight

289.26 g/mol

IUPAC Name

4-[1-(5-fluoropyrimidin-4-yl)azetidin-3-yl]oxypyridine-2-carboxamide

InChI

InChI=1S/C13H12FN5O2/c14-10-4-16-7-18-13(10)19-5-9(6-19)21-8-1-2-17-11(3-8)12(15)20/h1-4,7,9H,5-6H2,(H2,15,20)

InChI Key

CUTBIYPGUZNGSI-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1C2=NC=NC=C2F)OC3=CC(=NC=C3)C(=O)N

Origin of Product

United States

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